molecular formula C8H13N3O3S B6274075 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 2060051-12-7

2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B6274075
CAS No.: 2060051-12-7
M. Wt: 231.27 g/mol
InChI Key: HKSCPYHWJZLHGC-UHFFFAOYSA-N
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Description

2-Ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a substituted imidazole derivative characterized by a sulfonamide group at position 1, an ethyl substituent at position 2, and a formyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the ethyl, formyl, and sulfonamide groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-ethyl-5-carboxy-N,N-dimethyl-1H-imidazole-1-sulfonamide.

    Reduction: 2-ethyl-5-hydroxymethyl-N,N-dimethyl-1H-imidazole-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H13N3O3SC_8H_{13}N_3O_3S and a molecular weight of 231.27 g/mol. Its structure features an imidazole ring, which is significant for its biological activities.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. 2-Ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the imidazole structure can enhance antibacterial activity, making this compound a candidate for further development in antibiotic therapies.

Anticancer Potential
The compound has also been investigated for its anticancer properties. Imidazole derivatives have demonstrated the ability to inhibit tumor growth in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, warranting further exploration in cancer treatment protocols.

Organic Synthesis

Building Block in Synthesis
Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, such as condensation reactions and nucleophilic substitutions, leading to the formation of more complex molecules.

Catalytic Applications
Imidazole derivatives are often used as catalysts in organic reactions. The sulfonamide group enhances the reactivity of the compound, allowing it to facilitate reactions under mild conditions, which is advantageous in green chemistry.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains ,
Anticancer PotentialInduces apoptosis in cancer cell lines
Organic SynthesisBuilding block for complex organic molecules
Catalytic ApplicationsActs as a catalyst in organic reactions

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study 2: Anticancer Activity

In another research effort, the anticancer potential of this compound was assessed using human cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with various biological receptors, modulating their function. These interactions can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide and similar imidazole derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Activities
This compound 2-Ethyl, 5-Formyl, 1-Sulfonamide Formyl, Sulfonamide ~265 (estimated) Research intermediate (hypothetical)
Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide) 4-Chloro, 2-Cyano, 5-(4'-Methylphenyl) Cyano, Sulfonamide, Chloro 354.84 Agricultural fungicide
1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole derivatives 1-Methyl, 5-Nitro, 4-Phenylsulfonylmethyl Nitro, Sulfonyl ~350–400 Antibacterial (Clostridioides difficile), antiparasitic
2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulfonate 2-Methyl, 5-Nitro, 1-Ethyl methanesulfonate Nitro, Methanesulfonate 249.24 Chemical reagent (tosylate)
N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide Benzimidazole core, 5-Sulfonamide Benzimidazole, Sulfonamide 287.34 Pharmacological research

Key Observations:

Positional Substituents : The target compound’s ethyl and formyl groups at positions 2 and 5 differentiate it from nitro-substituted analogs (e.g., ), which often exhibit antibacterial or antiparasitic activity. The absence of nitro groups in the target may reduce mutagenic risks compared to drugs like metronidazole .

Sulfonamide Variations : Unlike methanesulfonate esters () or benzimidazole-linked sulfonamides (), the N,N-dimethyl sulfonamide in the target compound likely enhances solubility and stability, similar to cyazofamid’s agrochemical efficacy .

Electrophilic Reactivity: The formyl group at position 5 provides a reactive site for further derivatization, contrasting with cyano (cyazofamid) or nitro groups, which are more electron-withdrawing and influence redox properties .

Biological Activity

2-Ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6_6H9_9N3_3O3_3S
  • Molecular Weight : 203.22 g/mol
  • CAS Number : 167704-98-5

The imidazole ring is a significant feature of this compound, contributing to its biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL
Candida albicans0.20 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell-based assays. For instance, the compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

  • MAPK Pathway : Research suggests that this compound interacts with mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to stress and inflammation .
  • NF-kB Pathway : The inhibition of NF-kB signaling has been observed, which is critical in regulating immune responses and inflammation .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results indicated significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Anti-inflammatory Mechanism Investigation : In a controlled trial, the compound was administered to LPS-stimulated macrophages. The results demonstrated a substantial reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

Safety and Toxicity

Toxicological assessments have indicated that while the compound displays promising biological activities, it is crucial to evaluate its safety profile thoroughly. Preliminary studies suggest low toxicity levels; however, further research is necessary to establish comprehensive safety data.

Q & A

Q. Basic: What established synthetic routes are available for preparing 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, and what reaction conditions are critical for high yield and purity?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with imidazole ring formation followed by sequential functionalization. Key steps include:

  • Imidazole Core Synthesis : Condensation of glyoxal with ammonia/amine derivatives under acidic conditions, with ethyl group introduction via alkylation using ethyl bromide/KOH .
  • 5-Position Formylation : Use of Vilsmeier-Haack reagents (POCl₃/DMF) at 0–5°C, followed by gradual warming to room temperature for regioselective formylation .
  • Sulfonylation : Reaction with N,N-dimethylsulfamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to prevent hydrolysis .

Critical Parameters :

  • Strict temperature control during formylation (-10°C to 0°C for reagent addition).
  • Anhydrous conditions for sulfonylation to avoid side reactions.
  • Purification via column chromatography (hexane:ethyl acetate gradients) and recrystallization (ethanol/water) .

Q. Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound, and what are the diagnostic spectral markers?

Methodological Answer:
A combination of 1H/13C NMR , FT-IR , and HRMS is essential:

TechniqueKey Diagnostic MarkersReference Ranges
1H NMR Formyl proton (δ 9.8–10.2 ppm, singlet); Ethyl CH₃ (δ 1.2–1.4 ppm, triplet); N,N-dimethyl (δ 3.0–3.1 ppm, singlet)
FT-IR C=O stretch (1680–1700 cm⁻¹); SO₂ asymmetric/symmetric stretches (1330–1350/1150–1170 cm⁻¹)
HRMS Molecular ion peak at m/z 231.0682 (C₈H₁₃N₃O₃S)

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment .

Q. Advanced: How can researchers resolve contradictions in spectral data arising from divergent synthetic protocols?

Methodological Answer:
Discrepancies often stem from solvent polarity, pH, or residual impurities. Resolution strategies include:

  • Standardized NMR Acquisition : Use deuterated DMSO-d₆ for all analyses to eliminate solvent effects .
  • 2D NMR Validation : HSQC/HMBC experiments to confirm proton-carbon correlations, particularly distinguishing formyl vs. aromatic protons .
  • Computational Validation : Compare experimental NMR shifts with DFT/B3LYP/6-311++G**-predicted values .
  • Inter-Laboratory Cross-Validation : Share samples with independent labs using identical protocols .

Q. Advanced: What computational approaches best predict the compound’s reactivity and interactions in biological systems?

Methodological Answer:
A hybrid computational workflow is recommended:

Molecular Docking : Use AutoDock Vina/Glide to screen against target proteins (e.g., enzymes with sulfonamide-binding pockets). Parameterize partial charges using RESP fitting at HF/6-31G* level .

Molecular Dynamics : Simulate binding stability (AMBER/GROMACS) with explicit solvent models (TIP3P water) over 100-ns trajectories .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (Gaussian 16) to identify reactive sites for electrophilic/nucleophilic attacks .

Binding Free Energy : Use MM/PBSA to quantify interaction energies, validated via isothermal titration calorimetry (ITC) .

Q. Advanced: How can regioselectivity in formylation be optimized to minimize byproducts?

Methodological Answer:
Regioselective 5-position formylation requires:

  • Lewis Acid Coordination : Pre-complex imidazole with ZnCl₂ to direct electrophilic attack .
  • Microwave-Assisted Synthesis : Enhance specificity (100W, 80°C, 30 min) while monitoring with in-situ FT-IR for C=O formation .
  • Design of Experiments (DoE) : Optimize factors (reagent ratios, temperature, catalyst loading) via response surface methodology .

Example DoE Factors :

FactorRange TestedOptimal Value
POCl₃ Equivalents1.2–2.0 eq1.5 eq
Reaction Temperature-10°C to 10°C0°C
ZnCl₂ Loading0–10 mol%5 mol%

Properties

IUPAC Name

2-ethyl-5-formyl-N,N-dimethylimidazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c1-4-8-9-5-7(6-12)11(8)15(13,14)10(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSCPYHWJZLHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1S(=O)(=O)N(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060051-12-7
Record name 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
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